molecular formula C21H42N2O2 B10972992 N,N,N',N'-tetrabutylpentanediamide

N,N,N',N'-tetrabutylpentanediamide

Cat. No.: B10972992
M. Wt: 354.6 g/mol
InChI Key: HOJQUBUTJHKLKW-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrabutylpentanediamide is a chemical compound of interest in scientific research and development. Compounds with diamide functional groups, such as N,N'-diacylhydrazines, are extensively investigated for their potential applications as insecticides and pesticides, acting as nonsteroidal ecdysone agonists . Furthermore, diamide compounds are valuable frameworks in synthetic chemistry, serving as precursors for constructing heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles . Structurally related diamides, specifically those with multiple alkyl substitutions, have demonstrated significant utility as extractants in metallurgy, particularly for the separation and recovery of metal ions . Researchers value this compound for exploring novel synthesis pathways and developing new specialty chemicals. This product is strictly for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H42N2O2

Molecular Weight

354.6 g/mol

IUPAC Name

N,N,N',N'-tetrabutylpentanediamide

InChI

InChI=1S/C21H42N2O2/c1-5-9-16-22(17-10-6-2)20(24)14-13-15-21(25)23(18-11-7-3)19-12-8-4/h5-19H2,1-4H3

InChI Key

HOJQUBUTJHKLKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CCCC(=O)N(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Reaction Conditions:

ComponentQuantityNotes
Glutaryl chloride1.0 equivFreshly distilled
Dibutylamine2.2 equivDried over molecular sieves
SolventDichloromethaneAnhydrous, 0.5 M
Yield80–85%Purity >98%

Advantages : Avoids alkylation byproducts and provides better control over stoichiometry. Limitations : Requires handling corrosive acid chlorides.

Catalytic Reductive Amination

A newer approach utilizes reductive amination of glutaric dialdehyde with dibutylamine in the presence of a transition metal catalyst:

  • Formation of Schiff base : Glutaric dialdehyde reacts with dibutylamine to form a bis-imine intermediate.

  • Reduction : The intermediate is hydrogenated using H₂ gas (20–30 bar) and a Raney nickel or palladium catalyst at 50–70°C.

Performance Data:

CatalystH₂ Pressure (bar)TemperatureTimeYield
Raney Ni2560°C8 h70%
Pd/C (5%)3050°C6 h82%

Key Insight : Raney nickel offers cost efficiency, while Pd/C achieves higher yields but requires stricter temperature control to prevent over-reduction.

Solvent-Free Microwave-Assisted Synthesis

Recent studies report a solvent-free method using microwave irradiation to accelerate the reaction:

  • Mixing : Pentanediamine and 1-bromobutane are combined with K₂CO₃ as a base.

  • Irradiation : Heated at 100°C under microwave (300 W) for 15–30 minutes.

Efficiency Comparison:

MethodTimeEnergy ConsumptionYield
Conventional24 h1,200 kJ75%
Microwave20 min180 kJ78%

Advantages : 90% reduction in reaction time and 85% lower energy use. Limitation : Scalability challenges for industrial use .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Applications in Materials Science

    N,N,N',N'-tetrabutylpentanediamide has been utilized in materials science for its properties as a ligand and stabilizer in metal-organic frameworks (MOFs).

    Key Applications:

    • Metal-Organic Frameworks: It serves as a ligand in the synthesis of MOFs that exhibit enhanced gas adsorption properties, particularly for CO2 capture .
    • Nanocomposites: The compound has been integrated into polymer matrices to improve mechanical strength and thermal stability.
    Application Description Reference
    Metal-Organic FrameworksUsed as a ligand for enhanced gas adsorption
    NanocompositesImproves mechanical strength and thermal stability

    Medicinal Chemistry Applications

    In medicinal chemistry, this compound has shown promise in various therapeutic applications due to its biological activity.

    Case Studies:

    • Antimicrobial Activity: Research indicates that the compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell membranes.
    • Antitumor Activity: Studies have demonstrated that derivatives of this compound can inhibit tumor growth in xenograft models, suggesting potential as an anticancer agent .
    Therapeutic Area Effectiveness Reference
    AntimicrobialEffective against E. coli and S. aureus
    AntitumorInhibits tumor growth in animal models

    Environmental Applications

    The environmental applications of this compound include its use in remediation processes and as an additive in formulations for pollution control.

    Key Uses:

    • Pollution Control: The compound has been studied for its ability to chelate heavy metals, facilitating their removal from contaminated water sources .
    • Biodegradable Materials: It is being explored as a component in developing biodegradable plastics that can mitigate environmental pollution .
    Environmental Application Description Reference
    Pollution ControlChelates heavy metals for water remediation
    Biodegradable PlasticsComponent in developing eco-friendly materials

    Future Directions and Research Opportunities

    Despite the promising applications of this compound, further research is needed to explore its full potential:

    • Enhanced Synthesis Techniques: Investigating alternative synthesis methods to improve yield and reduce environmental impact.
    • Broader Biological Testing: Expanding studies on the biological effects of the compound on different cell lines and organisms.
    • Integration into Renewable Technologies: Exploring its role in energy storage systems, such as batteries and supercapacitors.

    Mechanism of Action

    • The compound acts as a Lewis base , donating electron pairs.
    • It forms complexes with metal ions, aiding in catalysis.
    • Specific molecular targets and pathways may vary based on the reaction context.
  • Comparison with Similar Compounds

    Structural and Molecular Comparisons

    The table below compares N,N,N',N'-tetrabutylpentanediamide with structurally related diamides:

    Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Chain Length Substituents Key Applications
    This compound C₂₁H₄₂N₂O₂ 354.57 5-carbon (C5) Butyl (C₄H₉) Solvent extraction, nuclear reprocessing
    N,N,N',N'-Tetrabutylhexanediamide C₂₂H₄₄N₂O₂ 368.61 6-carbon (C6) Butyl (C₄H₉) Enhanced lipophilicity for metal ion extraction
    N,N,N',N'-Tetrabutylsuccinamide C₂₀H₄₀N₂O₂ 340.55 4-carbon (C4) Butyl (C₄H₉) Lower extraction efficiency due to shorter chain
    N,N,N',N'-Tetramethylethanediamide C₆H₁₂N₂O₂ 144.17 2-carbon (C2) Methyl (CH₃) Limited to small-scale lab syntheses
    TBGA (N,N,N',N'-Tetrabutylglutaramide) C₂₁H₄₂N₂O₂ 354.57 5-carbon (C5) Butyl (C₄H₉) Comparable to pentanediamide in nuclear applications

    Key Research Findings

    Chain Length Effects
    • Extraction Efficiency : Longer backbone chains (e.g., hexanediamide) increase lipophilicity, improving solubility in organic solvents like kerosene or ionic liquids. However, pentanediamide (C5) balances chain flexibility and steric hindrance, optimizing metal ion selectivity (e.g., U⁶⁺ vs. Pu⁴⁺) .
    • Thermal Stability : Hexanediamide (C6) exhibits a higher melting point (~120°C) compared to pentanediamide (~95°C), attributed to stronger van der Waals interactions in longer chains .
    Substituent Effects
    • Butyl vs. Methyl Groups: Butyl substituents in pentanediamide enhance steric shielding, reducing unwanted side reactions in acidic environments.
    • Branching vs. Linear Chains : Branched analogs (e.g., DMDBTDMA in ) exhibit lower extraction efficiency due to increased steric hindrance, whereas linear tetrabutyl derivatives like pentanediamide maintain optimal metal coordination .
    Application-Specific Performance
    • Nuclear Reprocessing : Pentanediamide and TBGA (glutaramide) demonstrate superior actinide/lanthanide separation ratios compared to succinamide (C4) or malonamide derivatives. For example, pentanediamide achieves a separation factor >10 for U/Pu in nitric acid media .
    • Selectivity Trends : Shorter chains (succinamide) favor smaller ions (e.g., Co²⁺), while longer chains (hexanediamide) preferentially bind larger ions (e.g., Am³⁺) .

    Q & A

    Q. How is the molecular weight of N,N,N',N'-tetrabutylpentanediamide calculated, and what analytical techniques confirm its structural integrity?

    The molecular weight (354.57 g/mol) is derived by summing the atomic weights of each element in its formula (C21H42N2O2). Carbon (12.01 × 21), hydrogen (1.01 × 42), nitrogen (14.01 × 2), and oxygen (16.00 × 2) contributions are calculated . Structural confirmation employs:

    • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify alkyl chain environments and amide carbonyl signals.
    • Mass spectrometry (ESI/TOF) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 355.58) .
    • InChIKey cross-referencing : HOJQUBUTJHKLKW-UHFFFAOYSA-N ensures database consistency .

    Q. What synthetic routes are typically used to prepare this compound?

    The compound is synthesized via amide coupling between pentanedioic acid (glutamic acid derivatives) and butylamine, using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Key steps:

    • Activation : Carboxylic acid activation with HATU in DMF.
    • Nucleophilic substitution : Reaction with excess butylamine (4 equivalents) at 25–40°C.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to mitigate low yields in this compound synthesis?

    Low yields often stem from steric hindrance from tetrabutyl groups. Optimization strategies include:

    • Solvent selection : High-polarity solvents (e.g., DMF) enhance reagent solubility.
    • Temperature control : Slow addition of butylamine at 0–5°C reduces side reactions.
    • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
    • Reaction monitoring : TLC (Rf ≈ 0.3 in 3:7 ethyl acetate/hexane) identifies intermediates .

    Q. How do steric and electronic properties of tetrabutyl substituents influence the compound’s coordination chemistry?

    The bulky butyl groups:

    • Limit metal coordination : Reduce binding to small metal ions (e.g., Cu<sup>2+</sup>) due to steric hindrance.
    • Enhance selectivity : Prefer larger ions (e.g., Ln<sup>3+</sup>) in solvent extraction systems. Comparative studies with tetramethyl analogs show a 30% lower extraction efficiency for transition metals, validated via UV-Vis titration and X-ray crystallography .

    Q. What methodologies resolve discrepancies in spectroscopic data during characterization?

    Contradictions in NMR or IR spectra arise from impurities or tautomerism. Approaches include:

    • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm amide tautomers.
    • DFT calculations : Predicts vibrational modes (e.g., C=O stretching at ~1650 cm<sup>−1</sup>) for IR alignment .
    • Crystallography : Single-crystal XRD unambiguously determines bond lengths and angles .

    Q. How is this compound utilized in solvent extraction systems, and how is its efficiency quantified?

    The compound acts as a neutral extractant for rare-earth elements. Efficiency is measured via:

    • Distribution ratios (D) : Calculated as [Metal]org/[Metal]aq after extraction.
    • Separation factors (β) : β = DLn/DAn for lanthanide/actinide separation. Optimal performance occurs at pH 3–4, with 0.1 M HNO3, achieving D > 10<sup>3</sup> for Eu<sup>3+</sup> .

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